molecular formula C14H18NO3P B1354599 Diethyl [(quinolin-8-yl)methyl]phosphonate CAS No. 75355-36-1

Diethyl [(quinolin-8-yl)methyl]phosphonate

Cat. No. B1354599
CAS RN: 75355-36-1
M. Wt: 279.27 g/mol
InChI Key: IKUQVNMRRJHGJC-UHFFFAOYSA-N
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Description

Diethyl [(quinolin-8-yl)methyl]phosphonate is a chemical compound with the molecular formula C14H18NO3P. It is an instance of a chemical compound .


Synthesis Analysis

The synthesis of phosphonates like Diethyl [(quinolin-8-yl)methyl]phosphonate often begins with phosphorous acid, exploiting its reactive P−H bond . A method for the preparation of mixed phosphonates involves the direct aryloxylation/alkyloxylation of dialkyl phosphonates . This synthetic transformation enables the synthesis of a wide range of functional mixed phosphonates without the use of metal or chloride reagents .


Molecular Structure Analysis

The molecular structure of similar compounds, aminophosphonate diesters, has been reported. Characteristic structural features for these compounds are strong N–H···O=P hydrogen bonds that connect two organophosphorus molecules in cyclic centrosymmetric dimer .


Chemical Reactions Analysis

Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO (OR)2 groups . They are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . The reactions of phosphonates are often promoted by certain Lewis and Brønsted acids .

Scientific Research Applications

Structural Motif and Solution Behavior

Diethyl [(quinolin-8-yl)methyl]phosphonate and its derivatives exhibit significant structural motifs, characterized by strong N–H···O=P hydrogen bonds. These bonds form cyclic centrosymmetric dimers, a fundamental structural feature in aminophosphonate diesters. Additionally, the mass spectra of these compounds in solution have revealed dimolecular ions, indicative of dimer formation in solution, confirmed through electrospray ionization mass spectrometry (Juribašić et al., 2012).

Antimicrobial Properties

A series of derivatives of diethyl [(quinolin-8-yl)methyl]phosphonate have been synthesized and shown to possess significant antimicrobial activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating notable antibacterial and antifungal properties (Kategaonkar et al., 2010).

Spectroscopic Properties

The spectroscopic properties of derivatives of diethyl [(quinolin-8-yl)methyl]phosphonate have been extensively studied. These investigations include the analysis of infrared, ligand field, EPR spectroscopy, and low-temperature magnetic studies. The crystal and molecular structures of these compounds have been determined by X-ray diffraction, revealing specific chromophore geometries and stabilization due to hydrogen bonds and π–π stacking interactions (Żurowska & Brzuszkiewicz, 2008).

Herbicidal and Anticorrosive Applications

Diethyl [(quinolin-8-yl)methyl]phosphonate derivatives have also been explored for their herbicidal activity, demonstrating potent effects against various plant species. Additionally, their anticorrosive properties have been investigated, suggesting their potential use as corrosion inhibitors in industrial applications (Xiao et al., 2008).

Future Directions

Some newly synthesized organophosphonates have been tested as potential antimicrobial drugs . Preliminary cellular studies suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics . This indicates a potential future direction for the study and application of Diethyl [(quinolin-8-yl)methyl]phosphonate and similar compounds.

properties

IUPAC Name

8-(diethoxyphosphorylmethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)11-13-8-5-7-12-9-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUQVNMRRJHGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC2=C1N=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504927
Record name Diethyl [(quinolin-8-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [(quinolin-8-yl)methyl]phosphonate

CAS RN

75355-36-1
Record name Diethyl [(quinolin-8-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Pemberton, P Jaishankar, A Akhtar… - Journal of medicinal …, 2019 - ACS Publications
Gram-negative pathogens expressing serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), especially those with carbapenemase activity, threaten the clinical utility of almost …
Number of citations: 26 pubs.acs.org

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